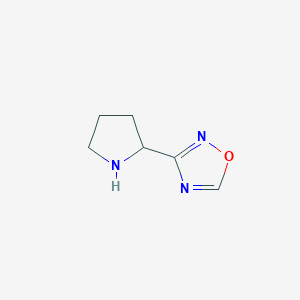

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Contextual Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are mainstays in pharmaceutical research and development. dntb.gov.ua Their prevalence in nature and their ability to engage in a wide array of chemical reactions make them ideal starting points for drug design. These compounds offer a diverse range of three-dimensional structures that can interact with biological targets with high specificity.

The utility of heterocyclic compounds in drug development is vast, with applications as:

Antibiotics

Anticancer agents

Antiviral drugs

Anti-inflammatory agents

Central nervous system active agents

The structural diversity of these compounds allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, a critical aspect of creating effective and safe medicines.

The 1,2,4-Oxadiazole (B8745197) Core: Structural Versatility and Pharmacological Prominence

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This core structure is noted for its chemical stability and its role as a bioisostere for ester and amide groups. nih.gov This bioisosteric relationship is particularly valuable as it can enhance a drug molecule's resistance to metabolic degradation by hydrolysis, a common issue with ester- and amide-containing drugs. nih.gov

The 1,2,4-oxadiazole scaffold is a component of several approved drugs and is associated with a broad spectrum of biological activities, including: nih.govnih.gov

Antimicrobial

Anti-inflammatory

Anticancer

Antiviral

Central nervous system activities

The synthesis of 1,2,4-oxadiazoles is well-established, often involving the cyclization of amidoximes with various acylating agents, which allows for a high degree of structural diversification. nih.gov

Rationale for Investigating 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole Analogues and Related Scaffolds

The strategic combination of the pyrrolidine (B122466) ring and the 1,2,4-oxadiazole core in this compound presents a compelling case for its investigation in drug discovery. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in many natural products and synthetic drugs, often contributing to their biological activity and improving their physicochemical properties, such as solubility.

The investigation into pyrrolidine-oxadiazole scaffolds is driven by the hypothesis that the combination of these two pharmacologically significant rings could lead to novel compounds with enhanced biological activity and favorable drug-like properties. Research into such hybrids has shown promise, particularly in the development of new anthelmintic agents. nih.gov A study focused on the synthesis and structure-activity relationship of pyrrolidine-oxadiazoles against the parasitic nematode Haemonchus contortus identified compounds with potent inhibitory effects on the motility and development of the parasite. nih.gov This research highlights the potential of this scaffold to yield new chemical entities for treating parasitic infections, a significant global health concern. nih.gov

The table below summarizes the key attributes of the constituent heterocyclic rings that form the basis for investigating this compound and its analogues.

| Heterocyclic Core | Key Attributes in Drug Discovery |

| Pyrrolidine | - Common in natural products and synthetic drugs- Can improve physicochemical properties (e.g., solubility)- Contributes to diverse biological activities |

| 1,2,4-Oxadiazole | - Chemically stable aromatic ring- Acts as a bioisostere for ester and amide groups- Associated with a broad spectrum of pharmacological activities- Allows for diverse substitution patterns |

The exploration of this compound and its derivatives is a logical progression in the field of medicinal chemistry, leveraging the established strengths of its components to create novel molecular architectures with the potential for significant therapeutic impact.

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-pyrrolidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C6H9N3O/c1-2-5(7-3-1)6-8-4-10-9-6/h4-5,7H,1-3H2 |

InChI Key |

ATFSESSLTKRXKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NOC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrrolidin 2 Yl 1,2,4 Oxadiazole and Its Derivatives

General Synthetic Strategies for the 1,2,4-Oxadiazole (B8745197) Ring System

The construction of the 1,2,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods can be broadly categorized into cyclization reactions of open-chain precursors and cycloaddition reactions.

One of the most prevalent and versatile methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of O-acylamidoximes. nih.gov This process typically involves two main steps: the acylation of an amidoxime (B1450833) followed by a cyclodehydration reaction. nih.gov The initial amidoxime can be prepared from the corresponding nitrile. nih.gov

The acylation of the amidoxime is often carried out using various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. mdpi.commdpi.com The subsequent cyclodehydration of the resulting O-acylamidoxime to form the 1,2,4-oxadiazole ring can be achieved under various conditions, including thermal heating or the use of dehydrating agents. nih.gov A variety of reagents and conditions have been developed to promote this cyclization, often at room temperature, which is advantageous for sensitive substrates. mdpi.com For instance, the use of a superbasic medium like NaOH/DMSO has been reported for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. mdpi.com

| Amidoxime Reactant | Acylating Agent/Carboxyl Source | Cyclization Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aryl/Hetaryl Amidoximes | Acyl Chlorides | Base (e.g., Pyridine, TBAF) | Two-step process, generally good yields. mdpi.com | mdpi.com |

| Aryl/Hetaryl Amidoximes | Carboxylic Acid Esters | NaOH/DMSO | One-pot synthesis at room temperature. mdpi.com | mdpi.com |

| Amidoximes | Dicarboxylic Acid Anhydrides | MOH/DMSO (M = Li, Na, K) | Allows for the synthesis of 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.com | mdpi.com |

| Fmoc-amino acyl amidoximes | - | Sodium acetate (B1210297) in refluxing ethanol/water | Compatible with Fmoc protection, useful for synthesizing chiral amino acid-containing oxadiazoles. nih.gov | nih.gov |

The [3+2] cycloaddition reaction between a nitrile oxide and a nitrile is another fundamental approach to the 1,2,4-oxadiazole ring system. nih.gov This method is attractive due to the direct formation of the heterocyclic core from two relatively simple starting materials. However, a significant challenge can be the low reactivity of the nitrile's triple bond, which may necessitate harsh reaction conditions or the use of activated nitriles. nih.gov

To overcome this limitation, various strategies have been developed to enhance the reactivity of the nitrile component. One such strategy involves the use of Lewis acids to activate the nitrile. Another approach is the coordination of the nitrile to a metal center, such as platinum(IV), which has been shown to significantly activate the C≡N bond towards cycloaddition with nitrile oxides under mild conditions. nih.gov Furthermore, the concept of inverse electron-demand 1,3-dipolar cycloaddition has been explored, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. nih.gov

Beyond the two primary methods described above, several other synthetic strategies for 1,2,4-oxadiazoles have been reported. These include oxidative cyclization reactions, which have emerged as a powerful tool for heterocycle synthesis. For example, the oxidative cyclization of N-acyl amidines using reagents like N-bromosuccinimide (NBS) can afford 1,2,4-oxadiazoles. mdpi.com

Another innovative approach involves the reaction of amidoximes with carbodiimides, which proceeds in one step to yield 5-amino-substituted 1,2,4-oxadiazole derivatives in high yields. clockss.org The reaction is believed to proceed through an initial nucleophilic attack of the amidoxime's hydroxyl group on the carbodiimide, followed by intramolecular cyclization. clockss.org Additionally, solid-phase synthesis methodologies have been developed, allowing for the generation of libraries of 1,2,4-oxadiazole derivatives.

More recently, tandem reactions have been developed for the efficient construction of complex molecules containing the 1,2,4-oxadiazole core. For instance, a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid has been shown to produce 3,5-disubstituted-1,2,4-oxadiazoles in excellent yields and short reaction times. mdpi.com

Targeted Synthesis of Pyrrolidine-Substituted 1,2,4-Oxadiazoles

The synthesis of 3-(pyrrolidin-2-yl)-1,2,4-oxadiazole presents a specific synthetic challenge: the regioselective introduction of the pyrrolidine (B122466) moiety at the C-3 position of the oxadiazole ring. This typically involves starting with a precursor that already contains the pyrrolidine ring, which is then elaborated to form the oxadiazole.

The regiochemical outcome of 1,2,4-oxadiazole synthesis is crucial for obtaining the desired 3-(pyrrolidin-2-yl) isomer. In the context of amidoxime-based syntheses, the substituent at the 3-position of the resulting oxadiazole originates from the amidoxime, while the substituent at the 5-position comes from the acylating agent. Therefore, to synthesize this compound, one would start with a pyrrolidine-2-carboxamidoxime derivative.

The synthesis of such a precursor would likely begin with a protected form of proline, such as N-Boc-proline. The carboxylic acid of N-Boc-proline can be converted to the corresponding nitrile, which is then treated with hydroxylamine (B1172632) to afford the N-Boc-pyrrolidine-2-carboxamidoxime. Acylation of this amidoxime followed by cyclodehydration would then lead to the N-Boc-protected this compound. The Boc protecting group can then be removed under acidic conditions to yield the final product.

Conversely, to place the pyrrolidine moiety at the C-5 position, one would start with an amidoxime and use a pyrrolidine-based acylating agent. For example, acylation of a simple amidoxime with N-Boc-proline chloride would lead, after cyclization, to a 5-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole.

| Target Isomer | Key Starting Materials | General Synthetic Pathway |

|---|---|---|

| This compound | N-Protected Proline (e.g., N-Boc-proline) | 1. Conversion of N-Boc-proline to N-Boc-pyrrolidine-2-carboxamidoxime. 2. Acylation of the amidoxime. 3. Cyclodehydration to form the oxadiazole ring. 4. Deprotection of the pyrrolidine nitrogen. |

| 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole | A simple amidoxime and N-protected proline derivative (e.g., N-Boc-proline chloride) | 1. Acylation of the amidoxime with the N-Boc-proline derivative. 2. Cyclodehydration to form the oxadiazole ring. 3. Deprotection of the pyrrolidine nitrogen. |

The efficiency of the synthesis of pyrrolidinyl-oxadiazoles can be significantly influenced by the choice of reaction conditions, particularly for the cyclodehydration step. For substrates containing sensitive functional groups, such as the N-Boc protecting group, harsh reaction conditions can lead to side reactions or decomposition.

Mild cyclodehydration methods are therefore highly desirable. The use of reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be effective for the cyclization of O-acylamidoximes at room temperature. nih.gov For the synthesis of chiral amino acid-containing 1,2,4-oxadiazoles, a protocol using sodium acetate in refluxing ethanol/water has been developed to avoid the cleavage of the Fmoc protecting group. nih.gov

The choice of solvent can also play a critical role. Aprotic bipolar solvents like DMSO have been shown to facilitate the one-pot synthesis of 1,2,4-oxadiazoles under basic conditions. mdpi.com The optimization of reaction parameters such as temperature, reaction time, and the nature of the base is crucial to maximize the yield and purity of the desired product. For instance, in the synthesis of 5-amino-substituted 1,2,4-oxadiazoles from amidoximes and carbodiimides, the choice of solvent (toluene vs. DMF) was found to influence the reaction pathway. clockss.org

In the context of synthesizing this compound, careful optimization would be required for the cyclodehydration of the N-Boc-protected O-acyl-pyrrolidine-2-carboxamidoxime intermediate to prevent any loss of the Boc group or racemization at the chiral center of the proline moiety.

Development of Stereoselective Pathways for Chiral Pyrrolidinyl-Oxadiazole Synthesis

The creation of chiral 3-(pyrrolidin-2-yl)-1,2,4-oxadiazoles, where the stereochemistry at the C2 position of the pyrrolidine ring is controlled, is of paramount importance for the development of new therapeutic agents. The biological activity of such compounds is often highly dependent on their stereoisomeric form. Key strategies to achieve this stereoselectivity involve the use of the chiral pool, employing naturally occurring chiral molecules like L-proline or D-proline as starting materials, and the application of chiral auxiliaries to guide the stereochemical outcome of the reaction.

A prevalent method for the synthesis of 1,2,4-oxadiazoles involves the O-acylation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step. researchgate.net When the carboxylic acid derivative is derived from a chiral amino acid, such as N-protected proline, the chirality of the starting material can be transferred to the final product.

Research has demonstrated the synthesis of a series of α-amino acid-derived 1,2,4-oxadiazoles through a one-pot protocol. organic-chemistry.org This approach involves the coupling of N-protected α-amino acids with amidoximes, facilitated by a coupling agent, followed by cyclization to form the oxadiazole ring. While this method has been applied to various amino acids, its specific application to proline provides a direct route to chiral this compound derivatives. The stereochemical integrity of the proline is generally maintained throughout the reaction sequence.

Another approach to stereoselective synthesis involves the asymmetric synthesis of 2-substituted pyrrolidines, which are then converted to the desired oxadiazole. This can be achieved through methods like the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, which can be subsequently transformed into the pyrrolidine ring. researchgate.net The resulting chiral pyrrolidine can then be functionalized at the 2-position to introduce the necessary precursor for oxadiazole ring formation.

The following table summarizes representative stereoselective pathways for the synthesis of chiral pyrrolidinyl-oxadiazoles.

Table 1: Stereoselective Synthetic Pathways for Chiral Pyrrolidinyl-Oxadiazoles

| Starting Material | Key Strategy | Reagents and Conditions | Product | Diastereomeric/Enantiomeric Excess |

| N-Boc-L-proline | Chiral Pool Synthesis | 1. Amidoxime, Coupling Agent (e.g., DCC, EDC) 2. Heat or Microwave Irradiation | (S)-3-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole | High (retention of configuration) |

| N-tert-Butanesulfinyl aldimine | Chiral Auxiliary | 1. Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (B48130) 2. Deprotection and cyclization 3. Conversion to oxadiazole | Chiral 2-substituted pyrrolidine precursor for oxadiazole synthesis | Good diastereoselectivity |

Advanced Techniques and Considerations in Pyrrolidinyl-Oxadiazole Synthesis

To improve the efficiency, environmental impact, and scalability of the synthesis of this compound and its derivatives, modern synthetic techniques are increasingly being employed. These include one-pot reactions, the use of microwave irradiation, and the application of green chemistry principles.

One-Pot Reaction Sequences for Streamlined Production

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, thereby saving time, reagents, and solvents. Several one-pot methods have been developed for the synthesis of 1,2,4-oxadiazoles that can be adapted for the production of pyrrolidinyl-oxadiazoles.

A notable one-pot procedure involves the reaction of nitriles, hydroxylamine, and carboxylic acids or their esters. iaea.orgnih.gov In the context of synthesizing the target compound, this would involve using a chiral pyrrolidine-2-carbonitrile (B1309360) as the nitrile component. The reaction proceeds through the in-situ formation of a pyrrolidine-2-carboxamidoxime, which then reacts with a carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring. The use of a superbase medium like NaOH/DMSO has been reported to facilitate the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters. nih.gov

The following table provides examples of one-pot reaction sequences for the synthesis of 1,2,4-oxadiazoles, which are applicable to the synthesis of the target compound.

Table 2: One-Pot Reaction Sequences for 1,2,4-Oxadiazole Synthesis

| Reactants | Catalyst/Medium | Conditions | Product Type |

| Nitrile, Hydroxylamine, Carboxylic Acid Ester | Superbase (NaOH/DMSO) | Room Temperature, 4-24 h | 3,5-Disubstituted-1,2,4-oxadiazole |

| Nitrile, Hydroxylamine, Meldrum's Acid | Solvent-free, Microwave Irradiation | Microwave | 3,5-Disubstituted-1,2,4-oxadiazole |

| Amidoxime, Carboxylic Acid | Vilsmeier Reagent | - | 3,5-Disubstituted-1,2,4-oxadiazole |

Application of Microwave Irradiation and Catalytic Systems in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. nih.gov The synthesis of 1,2,4-oxadiazoles, including those derived from amino acids, has been shown to be amenable to microwave irradiation. researchgate.netnih.gov

For instance, the cyclodehydration of O-acyl amidoximes derived from N-protected proline can be efficiently carried out under microwave irradiation, often in greener solvents like water or acetone/water mixtures. researchgate.net This approach not only speeds up the reaction but also aligns with the principles of green chemistry.

Various catalytic systems have also been explored to facilitate the synthesis of 1,2,4-oxadiazoles. These include both metal-based and metal-free catalysts. For example, PTSA-ZnCl2 has been reported as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org The use of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, further enhancing the sustainability of the process.

Table 3: Microwave-Assisted and Catalytic Synthesis of 1,2,4-Oxadiazoles

| Reaction | Technique | Catalyst/Conditions | Reaction Time | Yield |

| N-Protected α-Amino Acid + Amidoxime | Microwave Irradiation | Acetone/Water | Short | Good |

| Nitrile + Hydroxylamine + Meldrum's Acid | Microwave Irradiation | Solvent-free | - | Good to Excellent |

| Amidoxime + Nitrile | Conventional Heating | PTSA-ZnCl2 | - | - |

| Amidoxime + Acyl Chloride/Ester | Microwave Irradiation | NH4F/Al2O3 or K2CO3 | Short | Good |

Green Chemistry Principles in Pyrrolidinyl-Oxadiazole Manufacturing

The application of green chemistry principles is crucial for the sustainable manufacturing of chemical compounds. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

In the synthesis of this compound, the use of proline as a chiral starting material is an excellent example of employing a renewable resource. Furthermore, the development of synthetic routes that utilize water or other green solvents, such as ethanol/water mixtures, is a key aspect of green chemistry. researchgate.net

The use of microwave irradiation, as discussed previously, contributes to energy efficiency. Moreover, the development of catalytic systems, especially those based on earth-abundant and non-toxic metals or metal-free catalysts, is a significant step towards greener synthesis. rsc.org For example, biocatalytic approaches, although still emerging for this specific compound, hold great promise for highly selective and environmentally friendly synthesis. rsc.org

Table 4: Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

| Green Chemistry Principle | Application in Pyrrolidinyl-Oxadiazole Synthesis | Example |

| Use of Renewable Feedstocks | Starting from naturally occurring chiral amino acids. | L-proline or D-proline as chiral precursors. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Water or acetone/water mixtures in microwave-assisted synthesis. |

| Energy Efficiency | Reducing energy consumption. | Microwave-assisted reactions with shorter reaction times. |

| Catalysis | Using catalysts to reduce waste and improve efficiency. | Use of recoverable heterogeneous catalysts or biocatalysts. |

Medicinal Chemistry and Pharmacological Investigations of 3 Pyrrolidin 2 Yl 1,2,4 Oxadiazole Analogues

Structure-Activity Relationship (SAR) Studies of Pyrrolidinyl-Oxadiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, SAR investigations have provided crucial insights into optimizing potency and selectivity by modifying the pyrrolidine (B122466) and oxadiazole rings.

Influence of Pyrrolidine Ring Substituents on Biological Potency

The pyrrolidine ring is a key component of the scaffold, and its substitution pattern significantly affects the pharmacological profile of the derivatives. While extensive research on direct substitution of the 3-(pyrrolidin-2-yl) moiety is still developing, studies on related structures provide valuable insights. For instance, in the development of antitubercular agents targeting DprE1, replacing a piperidine (B6355638) ring with a pyrrolidine analogue in an oxadiazole series led to a loss of potency, highlighting the sensitivity of the target to the size of the saturated heterocyclic ring. nih.gov This suggests that the unsubstituted pyrrolidin-2-yl group itself is a critical feature for interaction with certain biological targets. The specific placement and nature of any substituents on the pyrrolidine ring are crucial determinants of biological efficacy.

Impact of Substitutions on the 1,2,4-Oxadiazole (B8745197) Ring on Pharmacological Activity

The 1,2,4-oxadiazole ring serves as a versatile scaffold whose substitution at the C3 and C5 positions dictates the resulting compound's activity. The electronic properties of substituents are particularly important. Studies have shown that the electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced at the C5 position compared to the C3 position. nih.gov

For anticancer applications, the introduction of an electron-withdrawing group (EWG) onto a 5-aryl substituent of the 1,2,4-oxadiazole ring has been shown to increase antitumor activity. nih.gov Similarly, in a series of antitubercular agents, substitution on a phenyl ring attached to the oxadiazole was explored. acs.org A small, electron-withdrawing fluoro substituent was tolerated, but a bulkier trifluoromethyl group eliminated the activity, indicating that both the size and electronic nature of the substituent are critical for potency. acs.org In the context of Sirt2 inhibition, optimal activity was achieved when the 1,2,4-oxadiazole ring possessed a para-substituted phenyl group at the C3 position and a cyclic aminomethyl group at the C5 position. nih.gov

These findings underscore the principle that strategic modification of the 1,2,4-oxadiazole ring with substituents that have appropriate electronic and steric properties is a key strategy for enhancing the pharmacological activity of these derivatives.

Stereochemical Effects on Ligand-Target Interactions and Potency

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, often leading to significant differences in potency between enantiomers. This is particularly true for analogues of this compound due to the chiral center at the C2 position of the pyrrolidine ring.

A compelling example is seen in a series of oxadiazole-substituted pyrrolidines developed as anthelmintic agents. nih.gov Research demonstrated that only the S-enantiomer of a 3-phenyl-5-(pyrrolidine-2-yl)-1,2,4-oxadiazole derivative exhibited inhibitory activity against nematode motility and development, whereas the R-enantiomer was completely inactive. nih.gov This stark difference highlights a highly specific stereochemical requirement for binding to the target protein in nematodes.

Mechanistic Pharmacological Studies of Pyrrolidinyl-Oxadiazole Analogues

Understanding the mechanism of action is crucial for the development of new drugs. For pyrrolidinyl-oxadiazole analogues, research has focused on identifying specific enzyme targets and elucidating their effects on cellular signaling pathways, which are often implicated in disease progression.

Enzyme Target Identification and Validation (e.g., Dipeptidyl Peptidase-4 (DPP-4), Epidermal Growth Factor Receptor (EGFR), Polyketide Synthase 13 (Pks13))

Analogues based on the 1,2,4-oxadiazole scaffold have been successfully developed as potent and selective inhibitors of several key enzymes.

Dipeptidyl Peptidase-4 (DPP-4): The 1,2,4-oxadiazole motif has been incorporated into compounds designed as DPP-4 inhibitors for the treatment of type 2 diabetes mellitus. nih.govnih.gov One study reported a novel series of inhibitors where the lead compound, 9a , exhibited potent DPP-4 inhibition with an IC50 value of 4.3 nM and demonstrated high selectivity over related enzymes like DPP-8 and DPP-9. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target for anticancer drugs. nih.gov A series of 3,5-disubstituted 1,2,4-oxadiazole derivatives were synthesized and evaluated as EGFR inhibitors. nih.gov Molecular docking studies revealed that compound 18b from this series is a strong tubulin-binding agent with a high affinity for the EGFR protein. nih.gov Another study designed novel 1,2,4-oxadiazole derivatives as EGFR inhibitors, with compound 30a emerging as a particularly potent agent against the EGFR wild-type enzyme. nih.gov

Polyketide Synthase 13 (Pks13): Pks13 is an essential enzyme for the survival of Mycobacterium tuberculosis, making it an attractive target for new antitubercular drugs. nih.govacs.org A novel series of oxadiazole-based Pks13 inhibitors was identified through high-throughput screening and subsequent structure-guided optimization. nih.govacs.org These compounds bind to the thioesterase domain of Pks13, leading to potent antitubercular activity with MIC values below 1 μM. nih.gov

Table 1: Enzyme Inhibition Data for Selected 1,2,4-Oxadiazole Analogues

| Compound | Target Enzyme | Activity (IC50/MIC) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound 9a | DPP-4 | IC50 = 4.3 nM | Type 2 Diabetes | nih.gov |

| Compound 30a | EGFR | Potent Inhibition | Cancer | nih.gov |

| Oxadiazole Series Lead | Pks13 | MIC < 1 μM | Tuberculosis | nih.gov |

| Compound 18b | EGFR / Tubulin | High Affinity | Cancer | nih.gov |

Modulation of Cellular Signaling Pathways and Biological Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)

Beyond direct enzyme inhibition, pyrrolidinyl-oxadiazole analogues can exert their therapeutic effects by modulating fundamental cellular processes like cell division and programmed cell death (apoptosis).

Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process, and its disruption can halt the proliferation of cancer cells. The potent EGFR inhibitor, compound 30a , was found to induce cell cycle arrest at the G1/G0 and G2 phases in cancer cell lines. nih.gov Another study on nortopsentin analogues containing a 1,3,4-oxadiazole (B1194373) ring found that the lead compound, 3b , caused a significant accumulation of cells in the G2/M phase, suggesting an inhibitory effect on protein kinases involved in cell cycle progression. mdpi.com

Apoptosis Induction: Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The 1,2,4-oxadiazole scaffold has proven to be a valuable framework for designing apoptosis inducers. The same EGFR inhibitor, 30a , that caused cell cycle arrest also triggered apoptosis. nih.gov Furthermore, dedicated research has led to the discovery of 3-aryl-5-aryl-1,2,4-oxadiazole derivatives as novel apoptosis inducers that function through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Another compound was shown to induce apoptosis via the activation of caspases-3 and -7. nih.gov

Table 2: Cellular Effects of Selected Oxadiazole Analogues

| Compound | Cellular Process | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| Compound 30a | Cell Cycle | Arrest at G1/G0 and G2 phases | HEPG2 | nih.gov |

| Compound 30a | Apoptosis | Apoptosis induction | HEPG2 | nih.gov |

| Compound 3b (1,3,4-Oxadiazole) | Cell Cycle | Arrest at G2/M phase | PDAC-3, Suit-2 | mdpi.com |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Apoptosis | Caspase-3 activation | Breast and Colorectal Cancer | mdpi.com |

Elucidation of Antimicrobial Action Mechanisms (e.g., against Multi-Drug Resistant Staphylococcus aureus, Mycobacterium tuberculosis)

The antimicrobial activity of pyrrolidinyl-oxadiazole analogues is attributed to several distinct mechanisms of action, targeting essential cellular processes in both Gram-positive and Gram-negative bacteria. A significant area of investigation has been their efficacy against multi-drug resistant pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

For antibacterial action, particularly against S. aureus, research points to the inhibition of crucial enzymes involved in DNA replication. researchgate.net Hybrid compounds featuring a pyrrolidine moiety connected to a 1,2,4-oxadiazole have been synthesized to target DNA gyrase and topoisomerase IV. researchgate.net Certain derivatives demonstrated potent, mid-nanomolar inhibitory activity against Escherichia coli DNA gyrase and also inhibited E. coli Topo IV. researchgate.net In the fight against MRSA, some 1,2,4-oxadiazole derivatives have shown a synergistic effect with existing antibiotics like oxacillin (B1211168). nih.gov The mechanism for this synergy involves the reduction of gene expression within the mec operon, which is responsible for methicillin (B1676495) resistance, effectively restoring the activity of oxacillin against MRSA. nih.gov Other studies on 1,3,4-oxadiazoles against S. aureus have identified a different mechanism involving the accumulation of reactive oxygen species (ROS) and disruption of the cell membrane, leading to a bacteriostatic effect. nih.gov

In the context of Mycobacterium tuberculosis (Mtb), a primary target for oxadiazole derivatives is the mycobacterial cell wall, a critical structure for the bacterium's survival and virulence. nih.govoarjst.com One key enzyme inhibited by this class of compounds is decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), which is involved in the synthesis of the essential cell wall component, arabinogalactan (B145846). nih.govacs.org Structure-activity relationship studies have shown that both 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties can be effective against this target. nih.govacs.org Another identified mechanism is the inhibition of mycolic acid synthesis, which are long-chain fatty acids vital for the mycomembrane. oarjst.com It is proposed that 1,2,4-oxadiazoles can antagonize the polyketide synthase (Pks13) enzyme, a crucial player in mycolic acid biosynthesis. oarjst.com Furthermore, the enzyme InhA (enoyl-acyl carrier protein reductase), a well-established target for antitubercular drugs, is also inhibited by certain 1,3,4-oxadiazole derivatives. mdpi.comnih.gov

Table 1: Antimicrobial Mechanisms of Pyrrolidinyl-Oxadiazole Analogues

| Target Organism | Molecular Target | Mechanism of Action | Compound Class |

|---|---|---|---|

| Escherichia coli | DNA Gyrase & Topoisomerase IV | Inhibition of DNA replication and repair. researchgate.net | 1,2,4-Oxadiazole/Pyrrolidine Hybrids |

| MRSA | mec operon | Reduction of gene expression, restoring oxacillin sensitivity. nih.gov | 1,2,4-Oxadiazole Derivatives |

| Staphylococcus aureus | Cell Membrane / ROS | Induction of oxidative stress and membrane disruption. nih.gov | 1,3,4-Oxadiazole Derivatives |

| Mycobacterium tuberculosis | DprE1 | Inhibition of cell wall arabinogalactan synthesis. nih.govacs.org | 1,3,4/1,2,4-Oxadiazole Derivatives |

| Mycobacterium tuberculosis | Polyketide Synthase (Pks13) | Inhibition of mycolic acid biosynthesis. oarjst.com | 1,2,4-Oxadiazole Derivatives |

| Mycobacterium tuberculosis | InhA | Inhibition of fatty acid synthesis pathway. mdpi.comnih.gov | 1,3,4-Oxadiazole Derivatives |

Investigation of Anti-inflammatory Pathways and Receptor Interactions

Analogues of this compound have been investigated for their anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways and direct interaction with specific receptors. The planar, aromatic nature of the oxadiazole ring allows it to act as a bioisostere for functionalities like esters and amides, facilitating binding to enzyme active sites. mdpi.com

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov Several studies have focused on developing diarylheterocyclic scaffolds, including 1,3,4-oxadiazole and 1,2,4-triazole (B32235) functionalities, that exhibit potent and selective inhibition of COX-2 over COX-1. nih.govmdpi.com This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that stem from COX-1 inhibition. mdpi.com

Another significant anti-inflammatory pathway targeted by these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In response to stimuli like lipopolysaccharides (LPS), NF-κB is activated, leading to the production of pro-inflammatory cytokines. nih.gov Certain 1,2,4-oxadiazole derivatives have been shown to inhibit LPS-induced NF-κB activation in RAW264.7 cells by blocking the phosphorylation of the p65 subunit and preventing its translocation into the nucleus. nih.gov

More recently, research has identified Receptor-Interacting Protein Kinase 1 (RIPK1) as a novel target for oxadiazole derivatives. nih.gov RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death that is linked to various inflammatory diseases. A 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold was identified as a potent RIPK1 inhibitor through structure-based virtual screening, highlighting a distinct mechanism for controlling inflammation. nih.gov

Exploration of Other Biological Modulations (e.g., Anticonvulsant, Antiparasitic Activity)

Beyond antimicrobial and anti-inflammatory effects, the pyrrolidinyl-oxadiazole scaffold has been explored for its potential in modulating other biological pathways, leading to the discovery of promising anticonvulsant and antiparasitic agents.

Anticonvulsant Activity Several studies have demonstrated the potential of oxadiazole derivatives as anticonvulsant agents. nih.govwu.ac.thresearchgate.net A key target for this activity is the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. nih.govwu.ac.th For instance, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with compound 5b, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, showing potent anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov This compound exhibited a strong binding affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov Other research has pointed to the modulation of neuronal voltage-sensitive sodium and L-type calcium channels as a probable molecular mechanism of action for anticonvulsant effects in certain pyrrolidine-2,5-dione derivatives. mdpi.com

Antiparasitic Activity The 1,2,4-oxadiazole ring is present in molecules with demonstrated activity against a range of parasites. scielo.br Research has described the synthesis and anti-Trypanosoma cruzi activity of 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones, with some compounds showing higher potency than the reference drug benznidazole. scielo.br The oxadiazole scaffold has also been incorporated into anthelmintic agents. Early work identified 3-p-chlorophenyl-1,2,4-oxadiazole as being effective against the nematode Nematospiroides dubius. scielo.br Other derivatives have shown high efficacy against Hymenolepis nana in mice. scielo.br The broad antiprotozoal potential of oxadiazole derivatives extends to activity against species such as Plasmodium, Trypanosoma, and Leishmania. nih.gov

Rational Design and Lead Optimization Strategies

Fragment-Based and Structure-Based Drug Design Principles for Pyrrolidinyl-Oxadiazoles

The discovery and optimization of pyrrolidinyl-oxadiazole analogues have been significantly advanced by modern rational drug design principles, including fragment-based drug discovery (FBDD) and structure-based drug design (SBDD).

FBDD is a technology for lead generation that uses small chemical fragments, which are then grown or combined to produce a lead with higher affinity. nih.gov The pyrrolidine scaffold is of particular interest in FBDD because its substituted forms provide excellent coverage of three-dimensional (3D) functional vector space, which is crucial for optimizing fragment interactions with protein targets. nih.gov Asymmetric cycloaddition reactions have been utilized to generate enantiomerically pure pyrrolidine fragments with a high degree of saturation and 3D shape diversity, providing a rich starting point for drug discovery campaigns. nih.gov

SBDD leverages knowledge of the 3D structure of a biological target to design new ligands. This approach has been successfully applied to the oxadiazole scaffold. For example, structure-based virtual screening of compound libraries against the kinase RIPK1 led to the identification of a novel hit containing a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold. nih.gov Molecular dynamics simulations of this hit compound bound to RIPK1 provided insights into its binding mode, suggesting it may act as a type II kinase inhibitor, which guided further structure-activity relationship (SAR) studies. nih.gov

Strategic Modification of the Pyrrolidine Moiety for Enhanced Selectivity and Potency

Strategic chemical modification of the pyrrolidine ring is a key strategy for enhancing the potency and selectivity of drug candidates. The pyrrolidine scaffold is valuable because it is present in many natural products and drugs, and its structure allows for the introduction of various substituents in a regio- and stereoselective manner. researchgate.net These modifications can expand the coverage of functional and 3D molecular space, enabling finer-tuning of the molecule's interaction with its biological target. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the Pyrrolidinyl-Oxadiazole Motif

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with an improved activity profile, potentially acting on multiple targets or having enhanced potency or selectivity compared to the individual components. The pyrrolidinyl-oxadiazole motif has been successfully used as a core scaffold in the creation of numerous hybrid molecules with diverse biological activities. researchgate.netmdpi.com

The synthesis of these hybrids often involves multi-step reactions. For instance, cholyl 1,3,4-oxadiazole hybrids containing a pyrrolidine group were synthesized via a Mannich reaction, where a propargylated oxadiazole was reacted with formaldehyde (B43269) and a secondary amine (pyrrolidine) to generate a library of diverse compounds for antimicrobial testing. nih.gov Another approach involves designing hybrids where the oxadiazole ring acts as a linker between two biologically active nuclei, such as in quinoxaline-1,3,4-oxadiazole hybrids developed as antitumor agents. mdpi.com This hybrid pharmacophore approach aims to produce synergistic effects and overcome issues like low solubility or drug resistance. mdpi.com

Table 2: Examples of Hybrid Molecules with a Pyrrolidinyl-Oxadiazole Motif

| Hybrid Scaffold | Combined Pharmacophores | Target Biological Activity |

|---|---|---|

| Pyrrolidine-Oxadiazole researchgate.net | Pyrrolidine + 1,2,4-Oxadiazole | Antibacterial (Topoisomerase IV / DNA Gyrase Inhibition) |

| Cholyl-Oxadiazole nih.gov | Cholic Acid + 1,3,4-Oxadiazole + Pyrrolidine | Antimicrobial |

| Quinoxaline-Oxadiazole mdpi.com | Quinoxaline + 1,3,4-Oxadiazole | Antitumor |

| Pyrrolo-pyridazinone-Oxadiazole nih.gov | Pyrrolo[3,4-d]pyridazinone + 1,3,4-Oxadiazole | Antinociceptive / Anti-inflammatory |

| Pyrazole-Oxadiazole-Imidazole mdpi.comresearchgate.net | Pyrazole + 1,3,4-Oxadiazole + Imidazole | Antibacterial |

Computational and Theoretical Approaches in 3 Pyrrolidin 2 Yl 1,2,4 Oxadiazole Research

Molecular Docking Investigations

Molecular docking is a important computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Binding Modes and Orientations

In the absence of specific studies on this compound, we can refer to research on analogous structures. For instance, studies on oxadiazole-substituted pyrrolidines have highlighted the importance of stereochemistry in binding. It has been observed that different enantiomers of such compounds can exhibit significantly different binding affinities and inhibitory activities. For example, in a study on oxadiazole-substituted pyrrolidines as novel anthelmintics, only the S-enantiomer of a 3-phenyl-5-(pyrrolidine-2-yl)-1,2,4-oxadiazole derivative was found to be active, indicating a specific orientation within the target's binding site is crucial for its biological effect. mdpi.com

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A protein target of interest would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be placed into the defined binding site of the receptor, and various possible conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be visually inspected to assess their feasibility and interactions.

Analysis of Key Intermolecular Interactions

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. For a molecule like this compound, the following interactions would be of primary interest:

Hydrogen Bonding: The nitrogen atoms in both the pyrrolidine (B122466) and oxadiazole rings, as well as the oxygen atom in the oxadiazole ring, can act as hydrogen bond acceptors. The N-H group of the pyrrolidine ring can act as a hydrogen bond donor. These interactions are highly directional and play a critical role in ligand recognition and binding specificity.

π-Stacking: The aromatic 1,2,4-oxadiazole (B8745197) ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. Research has shown that interactions involving the 1,2,4-oxadiazole ring system can be significant in ligand-protein binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and realistic view of molecular systems compared to static docking models. They allow for the assessment of the conformational flexibility and stability of both the ligand and the ligand-target complex over time.

Assessment of Conformational Flexibility and Stability of Pyrrolidinyl-Oxadiazole Systems

An MD simulation of this compound in an aqueous environment would reveal its preferred conformations and the energy barriers between them. The pyrrolidine ring can adopt various puckered conformations (envelope and twist), and the simulation would show which of these are most stable and how readily the ring can interconvert between them. The rotational freedom around the single bond connecting the pyrrolidine and oxadiazole rings would also be characterized.

Dynamic Behavior of Ligand-Target Complexes and Binding Event Trajectories

Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations. This would allow for the evaluation of the stability of the predicted binding mode. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Analysis: To monitor the persistence of key intermolecular interactions (like hydrogen bonds) over the course of the simulation.

These simulations can also provide insights into the thermodynamics of binding through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the free energy of binding.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. These calculations are invaluable for understanding the intrinsic properties of a compound like this compound.

Methods such as Density Functional Theory (DFT) would be employed to calculate various molecular properties, including:

Optimized Geometry: To obtain the most stable 3D structure of the molecule.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for understanding the molecule's reactivity and electronic properties.

Electrostatic Potential (ESP) Map: To visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Vibrational Frequencies: To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural confirmation.

While specific research on this compound is limited, the application of these computational and theoretical approaches is standard practice in modern medicinal chemistry and would be essential for elucidating its potential as a bioactive agent.

Electronic Structure Characterization and Reactivity Predictions

Computational methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure. mdpi.com Calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. For this compound, the nitrogen and oxygen atoms of the oxadiazole ring create regions of negative electrostatic potential, making them potential sites for electrophilic attack or coordination. Conversely, the ring is generally resistant to electrophilic substitution.

Reactivity predictions are derived from these electronic structure calculations. The C3 and C5 positions of the 1,2,4-oxadiazole ring exhibit different reactivities depending on the substituents. researchgate.net In the titular compound, the pyrrolidine is attached at the C3 position. The electron-withdrawing nature of the oxadiazole ring can influence the acidity of the N-H proton on the pyrrolidine ring and affect its nucleophilicity. DFT calculations can be used to predict reaction pathways and transition states, offering a theoretical basis for understanding its stability and potential chemical transformations. researchgate.net

Detailed Analysis of Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions are fundamental to molecular recognition, crystal packing, and the binding of a molecule to a biological target. rsc.org The structure of this compound offers several features capable of engaging in these critical interactions.

Intermolecular Interactions: Theoretical studies on related oxadiazole systems have provided significant insights into their interaction patterns. DFT calculations, followed by Non-Covalent Interaction (NCI) analysis and Quantum Theory of Atoms in Molecules (QTAIM), have confirmed the presence of various interactions. nih.govnih.gov For instance, π-π stacking interactions are a key feature, where the electron-deficient oxadiazole ring can interact favorably with electron-rich aromatic systems. nih.govresearchgate.net

Other significant interactions involving the oxadiazole core include:

O(carboxyl)···C(oxadiazole) and O(oxadiazole)···C(carboxyl): These interactions, identified through X-ray analysis and computational studies, are driven by electrostatics and dispersion forces. researchgate.net

Hydrogen Bonding: The pyrrolidine moiety, with its secondary amine (N-H), is a potent hydrogen bond donor. The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors.

Lone Pair-π (lp···π) interactions: The lone pairs on the oxadiazole's oxygen or nitrogen atoms can interact with aromatic rings. nih.gov

Intramolecular Interactions: The conformational flexibility of the pyrrolidine ring and its linkage to the oxadiazole ring can be analyzed computationally. These studies can identify stable conformers and the energy barriers between them, which are governed by intramolecular noncovalent forces.

| Interaction Type | Participating Moieties | Significance | Supporting Evidence |

|---|---|---|---|

| Hydrogen Bonding | Pyrrolidine N-H (donor) with acceptor groups (e.g., protein backbone, other heterocycles) | Directional; crucial for specific receptor binding. | General principle for secondary amines. |

| Hydrogen Bonding | Oxadiazole N atoms (acceptor) with donor groups (e.g., protein side chains) | Contributes to binding affinity and specificity. | General principle for N-heterocycles. |

| π-π Stacking | 1,2,4-Oxadiazole ring with aromatic rings of biomolecules. | Stabilizes binding in aromatic pockets of enzymes/receptors. | DFT and NCI analysis on oxadiazole-pyridine systems. nih.govnih.gov |

| Lone Pair-π (lp···π) | Oxadiazole O/N lone pairs with aromatic systems. | Adds to binding stability. | NCI analysis confirmation. nih.gov |

| Dipole-Dipole | Polar C-O and C-N bonds of the oxadiazole ring. | Influences crystal packing and solubility. | Inferred from electronic structure. |

Cheminformatics and Predictive Modeling

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of compound properties and activities, thereby accelerating the drug discovery process.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Pyrrolidinyl-Oxadiazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com While specific QSAR models for this compound are not widely published, the methodologies are well-established for 1,2,4-oxadiazole derivatives. nih.govresearchgate.net

A typical 3D-QSAR study involves:

Dataset Assembly: A series of pyrrolidinyl-oxadiazole analogues with measured biological activity (e.g., IC₅₀ values) against a specific target would be collected.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (as in CoMFA and CoMSIA) or other molecular descriptors are calculated for each molecule. researchgate.net

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) or k-Nearest Neighbors (kNN), are used to build the model. nih.gov The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation q²) and external validation with a test set of compounds (e.g., predictive R²). nih.gov

A robust QSAR model can be used to predict the activity of unsynthesized compounds, guiding the design of more potent derivatives.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | 0.6319 | Measures the internal predictive ability of the model. A value > 0.5 is considered acceptable. nih.gov |

| R² (Non-cross-validated R²) | 0.9235 | Indicates the goodness of fit for the training set data. nih.gov |

| pred_r² (External validation R²) | 0.5479 | Measures the predictive power on an external test set. nih.gov |

| F-value | 179.0 | A high F-test value indicates a statistically significant regression model. nih.gov |

| RMSE | 0.48 | Root Mean Square Error; indicates the deviation between predicted and actual values. nih.gov |

In Silico Methodologies for Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Drug Discovery

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of drug discovery to avoid costly late-stage failures. asianpubs.org Numerous in silico tools and web servers, such as SwissADME and QikProp, are used to estimate these pharmacokinetic parameters for compounds like this compound. nih.govjaptronline.com

Key predicted ADME properties for pyrrolidinyl-oxadiazole derivatives include:

Gastrointestinal (GI) Absorption: High GI absorption is predicted for many oxadiazole derivatives, which is a favorable property for orally administered drugs. nih.gov

Drug-Likeness: This is assessed using rules like Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) and Veber's Rule (e.g., rotatable bonds ≤ 10). Many synthesized oxadiazole derivatives are designed to comply with these rules. nih.gov

Bioavailability Score: This is a composite score that predicts the probability of a compound having at least 10% oral bioavailability in rats. nih.gov

Cytochrome P450 (CYP) Inhibition: Models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which is important for assessing potential drug-drug interactions.

| Compound | Molecular Weight (g/mol) | logP | Lipinski Violations | GI Absorption | BBB Permeant | Bioavailability Score |

|---|---|---|---|---|---|---|

| Derivative A (Parent) | 153.17 | 0.85 | 0 | High | No | 0.55 |

| Derivative B (+ Benzyl group) | 243.29 | 2.90 | 0 | High | Yes | 0.55 |

| Derivative C (+ Carboxylic acid) | 197.17 | 0.50 | 0 | High | No | 0.55 |

| Derivative D (+ Large lipophilic group) | 510.65 | 5.20 | 2 (MW > 500, logP > 5) | Low | No | 0.17 |

Note: Values in this table are hypothetical and for illustrative purposes only, calculated based on general structural changes.

Emerging Research Directions and Future Outlook for 3 Pyrrolidin 2 Yl 1,2,4 Oxadiazole Chemistry

Innovations in Sustainable Synthesis of Pyrrolidinyl-Oxadiazoles

The principles of green chemistry are increasingly pivotal in modern pharmaceutical synthesis, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. researchgate.netresearchgate.net For the synthesis of pyrrolidinyl-oxadiazoles, future research is focused on moving away from conventional methods that often rely on harsh dehydrating agents like phosphorus oxychloride and thionyl chloride. nih.govglobalresearchonline.net Innovations are centered on eco-friendly protocols that enhance efficiency and safety.

Key sustainable approaches include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to dramatically reduce reaction times from hours to minutes, increase product yields, and often minimize the formation of byproducts. researchgate.netnih.gov It represents a green technology by providing an alternative, efficient energy source for crucial cyclization steps. nih.gov

Ultrasound-Mediated Synthesis: Sonication offers another energy-efficient pathway for synthesizing oxadiazole derivatives. This method enhances reaction rates through acoustic cavitation and is considered an eco-friendly process for its energy conservation and waste minimization benefits. researchgate.netnih.gov

Green Catalysts: Research is exploring the use of environmentally benign catalysts, such as heterogeneous catalysts that can be easily recovered and recycled. researchgate.netresearchgate.net Visible-light-driven photocatalysis, using organic dyes, is an emerging green approach for constructing oxadiazole rings. researchgate.netrsc.org

Solvent-Free Reactions: Grinding techniques (mechanochemistry) performed in a solid state or solvent-free conditions represent a highly effective green method. researchgate.netresearchgate.net For instance, the oxidative cyclization of starting materials using reagents like FeCl3·6H2O under solvent-free conditions has been reported for other oxadiazole derivatives. researchgate.net

These sustainable methods are crucial for the environmentally responsible production of 3-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its analogs on a larger scale for further research and development.

Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The precise structural confirmation of novel this compound derivatives is fundamental to understanding their chemical behavior and biological activity. A combination of advanced spectroscopic and analytical techniques is essential for unambiguous characterization. nih.govstmjournals.com While standard techniques provide a solid foundation, future research will leverage more sophisticated applications of these methods for detailed structural and conformational analysis.

The primary techniques employed for the elucidation of these heterocyclic structures include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework. nih.govacs.org Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are critical for establishing connectivity between different parts of the molecule, especially for confirming the linkage between the pyrrolidine (B122466) and oxadiazole rings. ipb.pt NOE experiments can provide insights into the spatial arrangement and conformation of the molecule. ipb.pt

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition and exact mass of the synthesized compounds, providing unequivocal proof of the molecular formula. stmjournals.comacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups and characteristic vibrations of the molecular structure, including those associated with the oxadiazole ring. nih.govjournalspub.com

UV-Visible (UV-Vis) Spectroscopy: This technique helps in investigating the electronic transitions within the molecule, which is particularly useful for chromophoric systems. nih.govjournalspub.com

Table 1: Advanced Analytical Techniques for Structural Elucidation

| Technique | Application in Pyrrolidinyl-Oxadiazole Analysis | Key Information Provided |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Mapping proton-proton and proton-carbon correlations. | Unambiguous assignment of all proton and carbon signals; confirmation of substituent positions on both the pyrrolidine and oxadiazole rings. nih.govipb.pt |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. | Confirmation of the exact molecular formula, distinguishing from other potential isomers or byproducts. stmjournals.com |

| X-ray Crystallography | Single-crystal diffraction analysis. | Definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. |

| Chiral Chromatography | Separation of enantiomers. | Determination of enantiomeric purity, which is crucial given the chiral center at the 2-position of the pyrrolidine ring. |

Exploration of Novel Therapeutic Applications and Target Validation Methodologies

The 1,2,4-oxadiazole (B8745197) scaffold is a versatile pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov This versatility suggests that this compound derivatives could be explored for a multitude of therapeutic applications beyond their initial design.

Future research will likely focus on:

Oncology: Oxadiazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of enzymes crucial for tumor growth like telomerase or protein kinases. researchgate.nettechscience.com Derivatives could be designed to interact with specific biological targets involved in cancer cell proliferation and survival. researchgate.net

Neurodegenerative Diseases: Certain 1,2,4-oxadiazole compounds have been designed as inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in the pathology of Alzheimer's disease. nih.gov The pyrrolidine moiety could be optimized to enhance blood-brain barrier permeability, making this class of compounds intriguing for central nervous system disorders. nih.govresearchgate.net

Infectious Diseases: The oxadiazole nucleus is a core component of many compounds investigated for antibacterial, antifungal, and antiparasitic activities. globalresearchonline.netmdpi.com New derivatives of this compound could be screened against a panel of clinically relevant pathogens, including drug-resistant strains.

Target Validation Methodologies: Identifying the specific biological target of a bioactive compound is a critical step in drug discovery. Modern target validation relies on a combination of computational and experimental methods:

Molecular Docking: This in silico technique predicts how a compound binds to the active site of a specific protein target. researcher.lifenih.gov It is used to screen large virtual libraries of compounds against known targets (like kinases or proteases) and to rationalize structure-activity relationships (SAR). researchgate.netresearcher.life

Enzyme Inhibition Assays: Once a potential target is identified computationally, its inhibition by the compound is confirmed through in vitro enzymatic assays. nih.gov This provides quantitative data (e.g., IC50 values) on the compound's potency.

Cell-Based Assays: These assays confirm that the compound engages its target within a cellular context, for example, by measuring the inhibition of a specific signaling pathway or inducing a desired cellular outcome like apoptosis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For the this compound scaffold, these computational tools can significantly enhance the efficiency of lead generation and optimization.

Key applications of AI/ML in this context include:

Generative Models: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecules from scratch. nih.govmolecularmachinelearning.com These models can be trained on existing chemical data to generate new pyrrolidinyl-oxadiazole derivatives with predicted high activity and desirable drug-like properties.

Predictive Modeling (Q SAR): Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate chemical structures with biological activities. nih.gov These models can predict the potency of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. researcher.lifenih.gov This helps to filter out molecules that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. researchgate.net

Reaction Prediction: AI can assist chemists by predicting the outcomes of chemical reactions or suggesting optimal synthetic routes, which can be particularly useful when exploring novel derivatives. nih.gov

Table 2: Applications of AI and Machine Learning in Drug Discovery

| AI/ML Application | Description | Impact on Pyrrolidinyl-Oxadiazole Research |

|---|---|---|

| De Novo Design | Generative models create novel chemical structures with desired properties. molecularmachinelearning.com | Rapid exploration of a vast chemical space to identify new, patentable, and potent analogs. |

| Property Prediction | ML models predict biological activity (QSAR) and ADMET properties. researcher.lifenih.gov | Prioritization of synthetic targets, reducing the number of compounds that need to be made and tested. researchgate.net |

| Molecular Docking & Scoring | AI-enhanced docking algorithms provide more accurate predictions of binding affinity and pose. | Improved identification of high-quality hits and better understanding of drug-target interactions. researchgate.net |

| Synthetic Route Planning | Algorithms suggest efficient and viable synthetic pathways for target molecules. nih.gov | Acceleration of the synthesis phase, saving time and resources in the lab. |

Collaborative and Interdisciplinary Research Strategies for Accelerated Discovery

The complexity of modern drug discovery necessitates a departure from siloed research efforts. Accelerating the development of promising scaffolds like this compound requires robust collaboration between different scientific disciplines.

Future progress will be driven by:

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic research and target identification, and pharmaceutical companies, with their expertise in drug development and clinical trials, can bridge the gap between discovery and application.

Integration of Computational and Experimental Chemistry: A seamless workflow where computational chemists using AI and molecular modeling work alongside synthetic and medicinal chemists is crucial. researchgate.net In this model, computational predictions guide experimental work, and the resulting data is fed back to refine the predictive models.

Multidisciplinary Teams: Effective drug discovery teams should include medicinal chemists, structural biologists, pharmacologists, toxicologists, and data scientists. This interdisciplinary approach ensures that all critical aspects of a potential drug candidate are evaluated concurrently. For example, designing multi-target-directed ligands for complex diseases like Alzheimer's requires expertise in neurobiology, kinase biology, and computational design. nih.gov

By fostering these collaborative and integrated strategies, the scientific community can more rapidly and efficiently unlock the full therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.